molecular formula C8H5N3O4 B8581667 7-Hydroxy-6-nitro-3H-quinazolin-4-one

7-Hydroxy-6-nitro-3H-quinazolin-4-one

Cat. No.: B8581667
M. Wt: 207.14 g/mol
InChI Key: DGAQZMKEHDOLCK-UHFFFAOYSA-N
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Description

7-Hydroxy-6-nitro-3H-quinazolin-4-one is a quinazoline derivative, which belongs to the class of nitrogen-containing heterocyclic compounds.

Preparation Methods

The synthesis of 7-Hydroxy-6-nitro-3H-quinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Chemical Reactions Analysis

7-Hydroxy-6-nitro-3H-quinazolin-4-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Hydroxy-6-nitro-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

7-Hydroxy-6-nitro-3H-quinazolin-4-one can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C8H5N3O4

Molecular Weight

207.14 g/mol

IUPAC Name

7-hydroxy-6-nitro-3H-quinazolin-4-one

InChI

InChI=1S/C8H5N3O4/c12-7-2-5-4(1-6(7)11(14)15)8(13)10-3-9-5/h1-3,12H,(H,9,10,13)

InChI Key

DGAQZMKEHDOLCK-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])O)N=CNC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 10-mL volume stainless steel pressure-resistant vessel were placed 0.50 g (7.5 mmol) of 5-nitro-4-hydroxyanthranilic acid, 0.80 g (7.5 mmol) of methyl orthoformate, 0.58 g (7.5 mmol) of ammonium acetate, and 5.0 mL of methanol. The reaction was carried out at 120° C. for 3 hours. After the reaction was complete, the reaction mixture was cooled to room temperature, and methanol was distilled off under reduced pressure. Then, 5 mL of water was added to the reaction mixture. The precipitated crystalline product was collected by filtration and dried under reduced pressure to give 0.29 g (isolated yield: 55%) of 6-nitro-7-hydroxyquinazolin-4-one as a yellow crystalline product.
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
methyl orthoformate
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
0.58 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four

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